An In-depth Technical Guide to the Discovery and Synthesis of Reverse Transcriptase-IN-1
An In-depth Technical Guide to the Discovery and Synthesis of Reverse Transcriptase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-1, also known as Compound 12z, is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As a diarylbenzopyrimidine (DABP) analogue, it represents a significant advancement in the quest for more effective antiretroviral therapies with improved resistance profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Reverse transcriptase-IN-1, intended for researchers and professionals in the field of drug development.
Discovery and Design Rationale
The discovery of Reverse transcriptase-IN-1 (Compound 12z) was the result of a strategic molecular hybridization approach, combining structural features of two FDA-approved NNRTIs: etravirine (ETR) and efavirenz (EFV).[1] The goal was to develop new analogues with potent activity against wild-type HIV-1 and, crucially, against clinically relevant mutant strains that confer resistance to existing therapies, such as the K103N and E138K mutations.[1]
The diarylpyrimidine core of etravirine is known for its conformational flexibility, which allows it to adapt to mutations in the NNRTI binding pocket. Efavirenz, on the other hand, contributes a key trifluoromethyl group and a specific spatial arrangement that enhances binding affinity. The design of the DABP series, including Compound 12z, aimed to integrate the advantageous structural motifs of both drugs to create a new class of inhibitors with an improved resistance profile and favorable pharmacokinetic properties.[1]
Quantitative Data Summary
The biological activity and pharmacokinetic properties of Reverse transcriptase-IN-1 (Compound 12z) and its precursors have been quantitatively evaluated. The following tables summarize the key findings from the primary literature.[1]
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Reverse transcriptase-IN-1 (Compound 12z) [1]
| Compound | HIV-1 IIIB (Wild-Type) EC₅₀ (nM) | HIV-1 E138K Mutant EC₅₀ (nM) | HIV-1 K103N Mutant EC₅₀ (nM) | Cytotoxicity (CC₅₀ in MT-4 cells, µM) | Selectivity Index (SI) |
| Reverse transcriptase-IN-1 (12z) | 3.4 | 4.3 | 3.6 | > 221 | > 65000 |
| Etravirine (ETR) | 2.7 | 15.2 | 3.0 | > 230 | > 85185 |
| Efavirenz (EFV) | 1.8 | 1.9 | 95.1 | > 160 | > 88889 |
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Reverse transcriptase-IN-1 (Compound 12z) [1]
| Compound | HIV-1 RT IC₅₀ (nM) |
| Reverse transcriptase-IN-1 (12z) | 13.7 |
| Etravirine (ETR) | 5.0 |
| Efavirenz (EFV) | 16.0 |
Table 3: Pharmacokinetic Properties of Reverse transcriptase-IN-1 (Compound 12z) in Rats [1]
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) |
| Reverse transcriptase-IN-1 (12z) | 5 (p.o.) | 39.9 | 8.0 | 638 | 11.8 | 16.5 |
Experimental Protocols
Chemical Synthesis of Reverse transcriptase-IN-1 (Compound 12z)
The synthesis of Reverse transcriptase-IN-1 (Compound 12z) is a multi-step process. The following is a detailed protocol adapted from the primary literature.[1]
General Procedure for the Synthesis of Diarylbenzopyrimidine Analogues:
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Step 1: Synthesis of the pyrimidine core. Commercially available starting materials are used to construct the central diarylbenzopyrimidine scaffold through a series of condensation and cyclization reactions.
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Step 2: Introduction of the cyanovinylphenyl group. The intermediate from Step 1 is coupled with a substituted phenylacetonitrile derivative containing the cyanovinyl moiety via a palladium-catalyzed cross-coupling reaction.
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Step 3: Final modification and purification. The resulting compound is further modified as needed, and the final product, Reverse transcriptase-IN-1 (Compound 12z), is purified by column chromatography to yield the desired product.
Note: For the specific reagents, reaction conditions, and characterization data for each step, please refer to the supporting information of the primary publication by Han et al., ACS Infectious Diseases 2020, 6(5), 787-801.
In Vitro Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of Reverse transcriptase-IN-1 is determined using a cell-based assay with MT-4 cells.[1]
Protocol:
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Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
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Virus Preparation: HIV-1 strains (wild-type and mutants) are propagated in MT-4 cells, and the virus titer is determined.
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Antiviral Assay:
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MT-4 cells are seeded in 96-well plates.
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Serial dilutions of the test compounds are added to the wells.
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A standardized amount of HIV-1 is added to the wells.
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The plates are incubated at 37°C in a 5% CO₂ incubator.
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Endpoint Measurement: After 4-5 days of incubation, cell viability is assessed using the MTT colorimetric method. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
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Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) is determined by incubating the compounds with uninfected MT-4 cells and measuring cell viability with the MTT assay.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of Reverse transcriptase-IN-1 on the HIV-1 RT enzyme is measured using a commercially available or in-house developed enzymatic assay.[1]
Protocol:
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Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide).
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Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with serial dilutions of the test compound.
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Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.
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Incubation: The reaction is allowed to proceed at 37°C for a defined period.
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Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
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Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the enzymatic activity by 50%.
Mechanism of Action and Signaling Pathways
Reverse transcriptase-IN-1 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the polymerization activity of the enzyme, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Below are Graphviz diagrams illustrating the HIV-1 reverse transcription process and the mechanism of inhibition by Reverse transcriptase-IN-1.
Caption: Overview of the HIV-1 Replication Cycle.
Caption: The Process of HIV-1 Reverse Transcription.
Caption: Inhibition of Reverse Transcriptase by an NNRTI.
Conclusion
Reverse transcriptase-IN-1 (Compound 12z) is a promising new diarylbenzopyrimidine NNRTI developed through a rational drug design strategy. It exhibits potent inhibitory activity against both wild-type and key drug-resistant strains of HIV-1, coupled with a favorable pharmacokinetic profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on the development of next-generation antiretroviral agents. Further investigation and optimization of this and similar compounds could lead to more robust and durable treatment options for individuals living with HIV-1.
